REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([OH:14])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:15]>CN(C)C=O.[C].[Pd]>[NH2:11][C:9]1[C:8]([OH:14])=[C:7]2[C:3]([CH2:4][CH2:5][C:6]2=[O:15])=[C:2]([CH3:1])[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
CC1=C2CCC(C2=C(C(=C1)[N+](=O)[O-])O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
palladium carbon
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to a catalytic hydrogenation under an atmospheric pressure at 0° C. to a room temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C2CCC(C2=C1O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |